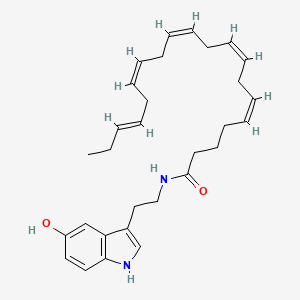

Eicosapentaenoyl serotonin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H40N2O2 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |

InChI |

InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b4-3+,7-6-,10-9-,13-12-,16-15- |

InChI Key |

RYPAMQYLBIIZHL-KBRNBYEHSA-N |

Isomeric SMILES |

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Eicosapentaenoyl Serotonin: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl serotonin (B10506) (EPA-5-HT), a novel N-acyl serotonin, has emerged as a significant endogenous lipid mediator with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of EPA-5-HT. It details the initial identification of this molecule in the mammalian gut and its direct link to dietary intake of eicosapentaenoic acid (EPA), a key omega-3 fatty acid found in fish oil. This document summarizes the current understanding of its biosynthesis and presents key quantitative data on its biological effects, including the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the modulation of glucagon-like peptide-1 (GLP-1) secretion. Detailed experimental protocols for the synthesis, extraction, and biological evaluation of EPA-5-HT are provided to facilitate further research and development. Furthermore, signaling pathways influenced by EPA-5-HT are illustrated to provide a clear mechanistic understanding of its function. This guide is intended to be a core resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of this unique lipid mediator.

Discovery and Origin

Initial Identification

Eicosapentaenoyl serotonin (EPA-5-HT) was first identified as part of a novel class of lipid mediators, the N-acyl serotonins, in a seminal 2011 study by Verhoeckx et al.[1]. This research team discovered the endogenous presence of several N-acyl serotonins, including EPA-5-HT, in the gastrointestinal tract of pigs and mice[1]. Specifically, these compounds were found to be particularly abundant in the jejunum and ileum[1]. The discovery was a progression from the established knowledge of other N-acyl amides, such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine)[1].

Endogenous Origin and Dietary Dependence

The formation of EPA-5-HT is intrinsically linked to the dietary intake of its precursor, eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid predominantly found in fish oils. The study by Verhoeckx and colleagues demonstrated that feeding mice a diet enriched with fish oil led to a significant elevation in the levels of both EPA-5-HT and docosahexaenoyl serotonin (DHA-5-HT) in their intestinal tissues[1]. This finding strongly suggests that the local availability of fatty acids in the gut is a key determinant of the specific N-acyl serotonin profile.

The biosynthesis of EPA-5-HT involves the enzymatic conjugation of EPA to serotonin (5-hydroxytryptamine). While the precise enzymatic machinery responsible for this N-acylation in the gut is not fully elucidated, it is hypothesized to be analogous to the synthesis of other N-acyl amides.

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of N-acyl serotonins, including the closely related N-arachidonoyl serotonin, which serves as a reference for the expected potency of EPA-5-HT.

Table 1: FAAH Inhibition by N-acyl Serotonins

| Compound | IC50 Value (µM) | Cell Line/Enzyme Source | Reference |

| N-arachidonoyl-serotonin | 1.04 ± 0.13 | Commercially available FAAH inhibitor screening assay | [2] |

| N-arachidonoyl-serotonin | 5.6 | Rat basophilic leukaemia (RBL-2H3) cells | [3] |

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. The two primary pathways identified to date are the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the regulation of glucagon-like peptide-1 (GLP-1) secretion.

FAAH Inhibition Pathway

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, EPA-5-HT increases the endogenous levels of AEA, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2). This leads to a range of physiological effects, including analgesia and anxiolysis.

GLP-1 Secretion Modulation Pathway

EPA-5-HT has been shown to inhibit the secretion of GLP-1 from enteroendocrine L-cells in the gut[1]. GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis and appetite regulation. The precise receptor and downstream signaling cascade through which EPA-5-HT exerts this inhibitory effect is an active area of research. It is hypothesized to involve a G-protein coupled receptor (GPCR) on the surface of L-cells.

Experimental Protocols

Chemical Synthesis of this compound

A general method for the synthesis of N-acyl serotonins can be adapted for EPA-5-HT. This typically involves the coupling of the carboxylic acid (EPA) with serotonin.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Serotonin hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or other appropriate solvent

-

Triethylamine (for neutralization of serotonin hydrochloride)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve serotonin hydrochloride in a minimal amount of a suitable solvent and neutralize with triethylamine.

-

In a separate flask, dissolve eicosapentaenoic acid and DMAP in anhydrous DCM.

-

Add the DCC solution dropwise to the EPA/DMAP mixture at 0°C with stirring.

-

Add the neutralized serotonin solution to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

-

Collect the fractions containing the pure EPA-5-HT and confirm its identity and purity using analytical techniques such as NMR and mass spectrometry.

Extraction and Quantification of N-acyl Serotonins from Intestinal Tissue

This protocol is based on the methods described by Verhoeckx et al. (2011)[1].

Materials:

-

Intestinal tissue (jejunum, ileum)

-

Internal standard (e.g., deuterated N-oleoyl-serotonin)

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Homogenize the frozen intestinal tissue in a suitable buffer.

-

Add the internal standard to the homogenate.

-

Extract the lipids from the homogenate using a solvent system such as acetonitrile.

-

Centrifuge the mixture to pellet the tissue debris.

-

Collect the supernatant and subject it to solid-phase extraction (SPE) for sample cleanup and concentration.

-

Elute the N-acyl serotonins from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the concentration of EPA-5-HT using a calibration curve generated with synthetic standards.

In Vitro FAAH Inhibitor Assay

A commercially available FAAH inhibitor screening assay kit can be used to determine the inhibitory effect of EPA-5-HT[4].

Principle: The assay typically utilizes a fluorogenic substrate that is hydrolyzed by FAAH to produce a fluorescent product. The rate of fluorescence generation is proportional to the FAAH activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in the presence of the compound.

General Procedure:

-

Prepare a solution of EPA-5-HT at various concentrations.

-

In a microplate, add the FAAH enzyme solution.

-

Add the different concentrations of EPA-5-HT to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time.

-

Initiate the reaction by adding the fluorogenic FAAH substrate.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the percentage of FAAH inhibition for each concentration of EPA-5-HT.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro GLP-1 Secretion Assay using STC-1 Cells

The murine intestinal enteroendocrine STC-1 cell line is a common model for studying GLP-1 secretion.

Materials:

-

STC-1 cells

-

Cell culture medium (e.g., DMEM) and supplements

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

This compound

-

GLP-1 ELISA kit

Procedure:

-

Culture STC-1 cells in appropriate culture vessels until they reach the desired confluency.

-

Seed the cells into multi-well plates and allow them to adhere.

-

Prior to the assay, wash the cells with assay buffer to remove any residual medium.

-

Incubate the cells with assay buffer containing different concentrations of EPA-5-HT for a specified period (e.g., 2 hours).

-

Collect the supernatant from each well.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of EPA-5-HT on GLP-1 secretion.

Conclusion

This compound represents a fascinating and promising endogenous lipid mediator at the intersection of diet, gut physiology, and neuro-immuno-endocrine signaling. Its discovery has opened new avenues for understanding how dietary components can directly influence the production of bioactive molecules in the gut. The ability of EPA-5-HT to inhibit FAAH and modulate GLP-1 secretion highlights its potential as a therapeutic target for a range of conditions, including pain, anxiety, and metabolic disorders. This technical guide provides a foundational resource for the scientific community to further explore the pharmacology and therapeutic potential of this unique N-acyl serotonin. The detailed protocols and summarized data are intended to accelerate research and development efforts in this exciting field.

References

- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase inhibition and N‐arachidonoylethanolamine modulation by isoflavonoids: A novel target for upcoming antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Endogenous Eicosapentaenoyl Serotonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoyl serotonin (B10506) (EPE-5-HT) is a fascinating and relatively novel endogenous lipid mediator belonging to the class of N-acyl serotonins. These molecules are formed by the conjugation of a fatty acid, in this case, the omega-3 fatty acid eicosapentaenoic acid (EPA), with the neurotransmitter serotonin. Emerging evidence suggests that EPE-5-HT is endogenously produced, particularly within the gastrointestinal tract, and may play significant roles in modulating key physiological processes, including gut hormone secretion and endocannabinoid signaling. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence, biosynthesis, and biological activities of EPE-5-HT, along with detailed experimental protocols and conceptual signaling pathways to aid in its further investigation.

Endogenous Presence and Biosynthesis

N-acyl serotonins are naturally occurring lipids found in mammalian tissues, with their formation being notably influenced by dietary fatty acid intake. Studies in mice have shown that a diet rich in fish oil leads to an elevation in the formation of both docosahexaenoyl-serotonin (DHA-5-HT) and EPE-5-HT. While other N-acyl serotonins like those derived from palmitic, stearic, and oleic acids have been quantified in human intestinal tissue, the endogenous levels of EPE-5-HT were below the limit of quantification in one study, suggesting either very low concentrations or challenges in its detection. The presence of N-acyl serotonins has also been reported in central nervous tissues.

The biosynthesis of EPE-5-HT is believed to occur via the direct N-acylation of serotonin with EPA. While the specific enzyme responsible for this conjugation has not yet been definitively identified, the process of N-acetylation of serotonin to N-acetylserotonin is catalyzed by the enzyme aralkylamine N-acetyltransferase (AANAT). This suggests that a similar N-acyltransferase may be responsible for the formation of EPE-5-HT. Another potential enzymatic pathway could involve N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is known to be involved in the synthesis of other N-acylethanolamines.

Quantitative Analysis

The quantification of EPE-5-HT and other N-acyl serotonins is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect these low-abundance lipids in complex biological matrices.

| Compound | Tissue/Fluid | Species | Concentration | Reference |

| This compound (EPE-5-HT) | Intestinal (colon) tissue | Human | Not quantifiable | |

| Docosahexaenoyl serotonin (DHA-5-HT) | Intestinal (colon) tissue | Human | Lower than PA-5-HT, SA-5-HT, OA-5-HT | |

| Arachidonoyl serotonin (AA-5-HT) | Intestinal (colon) tissue | Human | Lower than PA-5-HT, SA-5-HT, OA-5-HT | |

| Palmitoyl serotonin (PA-5-HT) | Intestinal (colon) tissue | Human | Higher than AA-5-HT and DHA-5-HT | |

| Oleoyl serotonin (OA-5-HT) | Intestinal (colon) tissue | Human | Higher than AA-5-HT and DHA-5-HT | |

| Stearoyl serotonin (SA-5-HT) | Intestinal (colon) tissue | Human | Higher than AA-5-HT and DHA-5-HT | |

| N-acetylserotonin (NAS) | Human Plasma | Human | 11.0–1095 pg/mL |

Experimental Protocols

Protocol for Extraction and Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure based on methods for similar N-acyl amides and fatty acids. Optimization will be required for specific tissues and instrumentation.

1. Sample Preparation and Homogenization:

-

Weigh frozen tissue samples (e.g., 50-100 mg) and place them in a 2 mL tube with ceramic beads.

-

Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 methanol (B129727):chloroform (B151607):water) containing an appropriate internal standard (e.g., d4-EPE-5-HT, if available, or a structurally similar deuterated N-acyl serotonin).

-

Homogenize the tissue using a bead beater at 4°C.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for extraction.

2. Lipid Extraction:

-

Liquid-Liquid Extraction (LLE):

-

To the supernatant, add 0.5 mL of chloroform and 0.5 mL of water.

-

Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the N-acyl serotonins with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under a stream of nitrogen.

-

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Inject 5-10 µL onto the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters.

| Parameter | Suggested Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for EPE-5-HT (calculated m/z) |

| Product Ions (Q3) | Fragmentation of the serotonin moiety (e.g., m/z 160) and other characteristic fragments. |

digraph "EPE-5-HT Quantification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Tissue Sample" [fillcolor="#FFFFFF"]; "Homogenization" [fillcolor="#FFFFFF"]; "Lipid Extraction (LLE or SPE)" [fillcolor="#FFFFFF"]; "LC-MS/MS Analysis" [fillcolor="#FFFFFF"]; "Data Processing and Quantification" [fillcolor="#FFFFFF"];

"Tissue Sample" -> "Homogenization" [label="Add internal standard"]; "Homogenization" -> "Lipid Extraction (LLE or SPE)"; "Lipid Extraction (LLE or SPE)" -> "LC-MS/MS Analysis" [label="Reconstitute in mobile phase"]; "LC-MS/MS Analysis" -> "Data Processing and Quantification"; }

Biological Activity and Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Inhibition

EPE-5-HT is a putative inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, EPE-5-HT can increase the levels of AEA and other bioactive fatty acid amides, thereby potentiating their effects on cannabinoid receptors (CB1 and CB2) and other targets. The inhibition of FAAH by N-acyl serotonins is often of a mixed-type. This action suggests a potential role for EPE-5-HT in modulating pain, inflammation, and mood.

| Compound | FAAH Inhibitory Activity (IC50) | Reference |

| Arachidonoyl-serotonin (AA-5-HT) | ~5.6-26 µM | |

| N-arachidonoyltryptamine | Weaker than AA-5-HT | |

| URB597 (positive control) | ~4.6 nM |

Eicosapentaenoyl Serotonin Biosynthesis: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of eicosapentaenoyl serotonin (B10506) (EPA-5-HT), an endogenous N-acyl amide with emerging biological significance. While the complete pathway and its enzymatic regulation are still under active investigation, this document synthesizes current knowledge on its precursors, putative enzymatic synthesis, and known biological functions. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of bioactive lipids and their therapeutic potential. We present available quantitative data, detailed hypothetical experimental protocols for its study, and visual diagrams of the key pathways and workflows to facilitate further research in this area.

Introduction

N-acyl amides are a class of lipid signaling molecules formed by the conjugation of a fatty acid with a neurotransmitter or an amino acid. Eicosapentaenoyl serotonin (EPA-5-HT) is an N-acyl serotonin derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). N-acyl serotonins, including EPA-5-HT, are recognized as a novel class of lipid mediators primarily found in the gut. Their formation is notably dependent on the dietary availability of their constituent fatty acids; for instance, diets rich in fish oil lead to an increased formation of EPA-5-HT.

These molecules are of significant interest due to their diverse biological activities. EPA-5-HT has been shown to inhibit the secretion of glucagon-like peptide-1 (GLP-1) and the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of several bioactive lipids. This suggests that EPA-5-HT may play a role in metabolic regulation and the modulation of the endocannabinoid system. Understanding the biosynthesis of EPA-5-HT is a critical step toward elucidating its physiological roles and exploring its therapeutic potential.

The this compound Biosynthesis Pathway

The biosynthesis of EPA-5-HT involves the convergence of two distinct pathways: the synthesis of serotonin from tryptophan and the availability of EPA from dietary sources. The final and most specific step is the N-acylation of serotonin with EPA.

Precursor Synthesis: Serotonin

Serotonin is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan. This process occurs in two enzymatic steps:

-

Hydroxylation of Tryptophan: Tryptophan hydroxylase (TPH) catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). This is the rate-limiting step in serotonin biosynthesis. TPH exists in two isoforms: TPH1, found in peripheral tissues, and TPH2, located in the central nervous system.

-

Decarboxylation of 5-HTP: Aromatic L-amino acid decarboxylase (AADC) then decarboxylates 5-HTP to produce serotonin (5-HT).

Precursor Availability: Eicosapentaenoic Acid (EPA)

Eicosapentaenoic acid (EPA; 20:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid. It is not efficiently synthesized in the human body and is therefore primarily obtained from the diet, particularly from marine sources like fish oil. Following ingestion, EPA is incorporated into the phospholipid membranes of cells, from which it can be liberated by phospholipases to participate in various metabolic pathways.

Putative N-Acylation of Serotonin with EPA

The direct enzymatic conjugation of EPA and serotonin to form EPA-5-HT is the least understood step of the pathway. While the specific enzyme responsible for this reaction in vivo has not yet been definitively identified, several enzyme families are proposed to catalyze this N-acylation.

-

N-Acyltransferases (NATs): This is the most likely class of enzymes. Serotonin N-acetyltransferase (AANAT), for example, catalyzes the N-acetylation of serotonin to form N-acetylserotonin, a precursor to melatonin. It is plausible that a yet-unidentified N-acyltransferase with specificity for long-chain fatty acids like EPA exists. Some NATs are known to exhibit substrate promiscuity, which could also account for this reaction.

-

Hydrolases (in reverse): Under certain conditions, hydrolases such as lipases and aminoacylases can catalyze the formation of amide bonds in an ATP-independent manner. This represents another potential, though less direct, route for EPA-5-HT synthesis.

The proposed final step in the biosynthesis of this compound is depicted below.

Quantitative Data

Quantitative data on the endogenous levels of EPA-5-HT are scarce. One study that quantified a range of N-acyl serotonins in human intestinal tissue was unable to quantify EPA-5-HT, suggesting its concentrations may be below the limit of detection of the methods used or that it is a transient species. However, the same study successfully quantified other N-acyl serotonins, providing a reference for expected concentration ranges of similar molecules.

| N-Acyl Serotonin | Concentration in Human Colon Tissue (pmol/g) |

| Palmitoyl serotonin (PA-5-HT) | 1.83 ± 0.48 |

| Stearoyl serotonin (SA-5-HT) | 1.05 ± 0.28 |

| Oleoyl serotonin (OA-5-HT) | 2.12 ± 0.55 |

| Arachidonoyl serotonin (AA-5-HT) | 0.17 ± 0.04 |

| Docosahexaenoyl serotonin (DHA-5-HT) | 0.08 ± 0.02 |

| This compound (EPA-5-HT) | Not Quantifiable |

Table 1: Endogenous levels of various N-acyl serotonins in human colon tissue. Data adapted from Verhoeckx et al., 2011.

Experimental Protocols

The following are hypothetical, adapted protocols for the study of EPA-5-HT, based on established methods for related compounds.

In Vitro Biosynthesis of EPA-5-HT in Intestinal Tissue Homogenates

This protocol is adapted from studies on the formation of N-acyl serotonins in intestinal tissue.

-

Tissue Preparation: Obtain fresh intestinal tissue (e.g., jejunum or ileum from mice). Immediately place in ice-cold Krebs-Ringer bicarbonate buffer.

-

Homogenization: Mince the tissue and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Incubation: To the homogenate, add serotonin (e.g., 100 µM final concentration) and EPA (e.g., 50 µM final concentration, complexed to fatty-acid-free BSA).

-

Reaction: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding ice-cold methanol. Extract the lipids using a Bligh-Dyer or similar lipid extraction method.

-

Analysis: Analyze the lipid extract for the presence of EPA-5-HT using LC-MS/MS.

Quantification of EPA-5-HT in Biological Samples by LC-MS/MS

This protocol is based on methods for the quantification of other N-acyl amides and serotonin.

-

Sample Preparation: Homogenize tissue samples in an appropriate solvent (e.g., methanol) containing an internal standard (e.g., deuterated EPA-5-HT).

-

Lipid Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipid fraction.

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a modifier such as formic acid to improve ionization.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for EPA-5-HT and the internal standard.

-

Quantification: Generate a standard curve using synthetic EPA-5-HT to quantify its concentration in the biological samples.

Conclusion and Future Directions

The biosynthesis of this compound represents an intersection of dietary fatty acid metabolism and neurotransmitter pathways, leading to the formation of a bioactive lipid with potential roles in gut-brain signaling and metabolic regulation. While the fundamental precursors are well-established, the specific enzymatic machinery responsible for the final N-acylation step remains a critical knowledge gap. Future research should focus on the identification and characterization of the N-acyltransferase(s) involved in EPA-5-HT synthesis. The development of sensitive and specific analytical methods will be crucial for accurately quantifying its endogenous levels and understanding its physiological and pathological fluctuations. Elucidating the complete biosynthesis pathway will undoubtedly pave the way for a deeper understanding of the biological functions of this intriguing molecule and may unveil new therapeutic targets for a range of disorders.

Eicosapentaenoyl Serotonin: A Novel Endogenous Modulator of Gut Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl serotonin (B10506) (E-5HT) is an endogenous N-acyl amide synthesized in the intestinal tract from the essential omega-3 fatty acid, eicosapentaenoic acid (EPA), and the neurotransmitter serotonin (5-hydroxytryptamine). While research on this specific conjugate is nascent, emerging evidence on the class of N-acyl serotonins suggests a significant physiological role in the gut. This technical guide synthesizes the current understanding of E-5HT, drawing from studies on related N-acyl serotonins and the individual actions of its precursors. We will explore its biosynthesis, hypothesized physiological functions with a focus on anti-inflammatory and endocannabinoid signaling, and provide detailed experimental protocols for its study. This document aims to be a comprehensive resource for researchers investigating the therapeutic potential of this novel lipid mediator in gastrointestinal health and disease.

Introduction

The gut is a complex and dynamic environment where a multitude of signaling molecules orchestrate physiological processes ranging from digestion and motility to immune responses. Serotonin, predominantly produced by enterochromaffin (EC) cells in the gut mucosa, is a key regulator of these functions.[1][2] Concurrently, dietary lipids, particularly omega-3 polyunsaturated fatty acids like EPA, are known to exert significant anti-inflammatory effects within the intestine. The conjugation of these two molecules forms eicosapentaenoyl serotonin (E-5HT), a member of the N-acyl serotonin family.

Studies have confirmed the presence of N-acyl serotonins, including E-5HT, in the intestinal tracts of pigs and mice, with their formation being directly influenced by dietary fatty acid composition. Specifically, a diet enriched with fish oil leads to an elevation in the levels of both E-5HT and the related docosahexaenoyl serotonin (DHA-5HT) in the gut.[3][4] This discovery points towards a novel class of endogenous lipid mediators with the potential to modulate gut physiology in a diet-dependent manner. The physiological activities of related N-acyl serotonins, such as arachidonoyl serotonin (AA-5HT) and DHA-5HT, suggest that E-5HT may play a crucial role in gut homeostasis through mechanisms that include the modulation of the endocannabinoid system and the suppression of inflammatory pathways.[5][6][7]

Biosynthesis of this compound in the Gut

The synthesis of E-5HT in the intestine is a diet-dependent process, relying on the availability of its precursors: eicosapentaenoic acid (EPA) and serotonin.

Diagram of E-5HT Biosynthesis:

Caption: Biosynthesis of this compound (E-5HT) in the gut.

The enzymatic machinery responsible for the N-acylation of serotonin in the gut is not yet fully characterized but is thought to involve an N-acyltransferase. The rate of synthesis appears to be dependent on the concentration of the fatty acid substrate, as demonstrated by the increased formation of E-5HT in mice fed a fish oil-rich diet.[3][4]

Physiological Role of this compound in the Gut

While direct studies on E-5HT are limited, its physiological role can be inferred from the known activities of its parent molecules and related N-acyl serotonins. The primary hypothesized functions of E-5HT in the gut are the modulation of the endocannabinoid system and the exertion of anti-inflammatory effects.

Modulation of the Endocannabinoid System

A key proposed mechanism of action for N-acyl serotonins is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[8] Arachidonoyl-serotonin (AA-5HT) has been shown to be a potent inhibitor of FAAH.[8][9] By inhibiting FAAH, E-5HT could increase the local concentration of AEA, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2), which are known to modulate gut motility, inflammation, and visceral sensation.

Diagram of E-5HT's Proposed Signaling Pathway:

Caption: Proposed signaling pathway of E-5HT via FAAH inhibition.

Anti-inflammatory Effects

The EPA component of E-5HT is a well-established anti-inflammatory agent. EPA competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids. Furthermore, EPA is a precursor to specialized pro-resolving mediators (SPMs) such as resolvins of the E-series, which actively resolve inflammation.

The conjugation of EPA to serotonin may serve to target these anti-inflammatory actions to specific sites within the gut where serotonin receptors and transporters are expressed. Additionally, related N-acyl serotonins have demonstrated direct anti-inflammatory effects. For instance, DHA-5HT has been shown to inhibit the release of the pro-inflammatory mediators IL-17 and CCL-20 from human peripheral blood mononuclear cells.[6][7] It is plausible that E-5HT shares similar properties.

Quantitative Data

Direct quantitative data for E-5HT is currently scarce in the literature. The following tables summarize available data for related N-acyl serotonins to provide a comparative context for the potential potency of E-5HT.

Table 1: Inhibitory Activity of N-Acyl Serotonins on FAAH and TRPV1

| Compound | Target | Assay System | IC50 | Reference |

| Arachidonoyl-serotonin (AA-5HT) | Fatty Acid Amide Hydrolase (FAAH) | Mouse neuroblastoma N18TG2 cells | 12.0 µM | [8] |

| Arachidonoyl-serotonin (AA-5HT) | Fatty Acid Amide Hydrolase (FAAH) | Rat basophilic leukemia RBL-2H3 cells | 5.6 µM | [8] |

| Arachidonoyl-serotonin (AA-5HT) | Transient Receptor Potential Vanilloid 1 (TRPV1) | HEK-293 cells expressing human TRPV1 | 37-40 nM | [9][10] |

Table 2: Anti-inflammatory Effects of N-Acyl Serotonins

| Compound | Cell Type | Stimulant | Measured Effect | Effective Concentration | Reference |

| Docosahexaenoyl-serotonin (DHA-5HT) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | Inhibition of IL-17 and CCL-20 release | Not specified (most potent of N-acyl serotonins tested) | [6] |

| N-Eicosapentaenoyl Dopamine (EPDA) | LPS-stimulated THP-1 macrophages | Lipopolysaccharide (LPS) | Inhibition of IL-6 release | Significant at 0.1 µM | [11] |

| N-Eicosapentaenoyl Dopamine (EPDA) | LPS-stimulated THP-1 macrophages | Lipopolysaccharide (LPS) | Inhibition of MCP-1 release | Significant at 1 µM | [11] |

Experimental Protocols

Chemical Synthesis of this compound

A general method for the synthesis of N-acyl serotonins involves the acylation of serotonin with the corresponding fatty acid. The following is a representative protocol adapted from methods for synthesizing similar compounds.

Workflow for E-5HT Synthesis:

Caption: General workflow for the chemical synthesis of E-5HT.

Protocol:

-

Activation of EPA: Dissolve eicosapentaenoic acid in an anhydrous solvent (e.g., dichloromethane). Add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0°C and stir for 2-3 hours at room temperature to form the EPA-acyl chloride.

-

Coupling Reaction: In a separate flask, dissolve serotonin hydrochloride in an anhydrous solvent (e.g., tetrahydrofuran) and add a base such as triethylamine (B128534) to neutralize the hydrochloride and deprotonate the amino group. Cool the solution to 0°C.

-

Add the EPA-acyl chloride solution dropwise to the serotonin solution. Allow the reaction to proceed at room temperature overnight with stirring.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used model to induce acute or chronic colitis in mice, which is relevant for studying the anti-inflammatory effects of E-5HT.

Protocol:

-

Animal Model: Use 8-12 week old C57BL/6 mice.

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment: Administer E-5HT (or vehicle control) to the mice daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect the colon. Measure colon length and weight.

-

Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Use another portion for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

In Vitro Assay: FAAH Inhibition

This assay determines the ability of E-5HT to inhibit the activity of the FAAH enzyme.

Protocol:

-

Enzyme Source: Use recombinant human FAAH or a cell lysate from a cell line known to express FAAH (e.g., rat basophilic leukemia RBL-2H3 cells).[8]

-

Substrate: Use a fluorogenic or radiolabeled substrate for FAAH, such as anandamide.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of E-5HT (or a known inhibitor as a positive control) in an appropriate assay buffer for a defined period.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction.

-

-

Detection: Measure the product formation using a fluorescence plate reader or by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of E-5HT and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is an endogenous lipid mediator with the potential to be a significant player in gut physiology. Based on the current evidence from related N-acyl serotonins, it is hypothesized that E-5HT acts as an anti-inflammatory agent and a modulator of the endocannabinoid system in the gut. Its diet-dependent synthesis suggests a direct link between dietary intake of omega-3 fatty acids and the production of bioactive signaling molecules in the intestine.

For drug development professionals, E-5HT and other N-acyl serotonins represent a novel class of compounds with therapeutic potential for inflammatory bowel diseases, irritable bowel syndrome, and other gastrointestinal disorders. Future research should focus on:

-

Elucidating the specific physiological effects of E-5HT in the gut: This includes in vivo studies on its impact on gut motility, secretion, and visceral sensitivity.

-

Quantifying its anti-inflammatory potency: Dose-response studies in models of colitis are needed to determine its efficacy.

-

Identifying the enzymes responsible for its synthesis and degradation: This could reveal new targets for therapeutic intervention.

-

Investigating its role in the gut-brain axis: Given that both serotonin and omega-3 fatty acids are crucial for gut-brain communication, E-5HT may be an important mediator in this bidirectional signaling pathway.

The continued exploration of this compound and its related compounds will undoubtedly provide valuable insights into the complex interplay between diet, the gut microbiome, and host physiology, paving the way for new therapeutic strategies for gastrointestinal and potentially systemic diseases.

References

- 1. Emerging Roles of Gut Serotonin in Regulation of Immune Response, Microbiota Composition and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Docosahexaenoyl serotonin emerges as most potent inhibitor of IL-17 and CCL-20 released by blood mononuclear cells from a series of N-acyl serotonins identified in human intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Eicosapentaenoyl Serotonin: A Technical Guide to a Putative Bioactive Lipid Mediator

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence on the specific mechanism of action of eicosapentaenoyl serotonin (B10506) (EPE-5-HT) is limited in publicly available literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-characterized activities of the structurally analogous compound, arachidonoyl serotonin (AA-5-HT), and the known biological effects of its precursor, eicosapentaenoic acid (EPA). The experimental protocols and quantitative data provided are derived from studies on AA-5-HT and should be considered as a reference for investigating EPE-5-HT.

Introduction

N-acyl amides are a diverse class of endogenous lipid signaling molecules involved in a wide array of physiological processes.[1] Among these, N-acyl neurotransmitters represent a fascinating intersection of lipid and neurotransmitter signaling pathways. Eicosapentaenoyl serotonin (EPE-5-HT) is an N-acyl amide formed by the conjugation of the omega-3 fatty acid eicosapentaenoic acid (EPA) with the neurotransmitter serotonin. While its precise physiological roles and mechanisms of action are still under investigation, its structural similarity to the well-studied arachidonoyl serotonin (AA-5-HT) suggests it may possess significant bioactivity.

This technical guide provides a comprehensive overview of the putative mechanism of action of EPE-5-HT, drawing parallels from the established pharmacology of AA-5-HT. It is hypothesized that EPE-5-HT acts as a dual modulator of the endocannabinoid and vanilloid systems through the inhibition of Fatty Acid Amide Hydrolase (FAAH) and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for EPE-5-HT is a dual role as an inhibitor of FAAH and an antagonist of the TRPV1 receptor. This is based on the robust evidence available for AA-5-HT.[2][3]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other bioactive fatty acid amides.[4] By inhibiting FAAH, EPE-5-HT would increase the endogenous levels of AEA. This elevation of AEA would, in turn, lead to the enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is known to mediate analgesic and anxiolytic effects.[3][5] AA-5-HT has been shown to be a potent inhibitor of FAAH.[4]

Antagonism of TRPV1 Receptor

The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[6] Antagonism of the TRPV1 receptor is a validated strategy for pain relief.[7] AA-5-HT has been demonstrated to be a potent antagonist of both human and rat TRPV1 receptors.[3] It is plausible that EPE-5-HT shares this antagonistic activity, contributing to potential analgesic and anti-inflammatory effects.[2]

Quantitative Data (Based on Arachidonoyl Serotonin - AA-5-HT)

The following table summarizes the key quantitative data for the inhibitory and antagonistic activities of AA-5-HT, which can serve as a benchmark for future studies on EPE-5-HT.

| Target | Ligand | Assay Type | Species/Cell Line | IC50 Value | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | AA-5-HT | [14C]anandamide hydrolysis | Rat Basophilic Leukaemia (RBL-2H3) cells | 5.6 µM | [4] |

| Fatty Acid Amide Hydrolase (FAAH) | AA-5-HT | [14C]anandamide hydrolysis | Mouse Neuroblastoma N18TG2 cells | 12.0 - 26 µM | [4] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | AA-5-HT | Capsaicin-induced calcium influx | HEK-293 cells expressing human TRPV1 | 37 - 40 nM | [3] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | AA-5-HT | Capsaicin-induced calcium influx | HEK-293 cells expressing rat TRPV1 | 37 - 40 nM | [3] |

Experimental Protocols (Adapted from AA-5-HT Research)

The following are detailed methodologies for key experiments that would be crucial for characterizing the mechanism of action of EPE-5-HT.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the inhibitory potency of EPE-5-HT on FAAH activity.

Methodology:

-

Enzyme Preparation: Homogenates of rat basophilic leukaemia (RBL-2H3) cells or mouse neuroblastoma N18TG2 cells, which are known to express FAAH, are prepared. The protein concentration of the homogenate is determined using a standard protein assay (e.g., Bradford assay).

-

Incubation: The cell homogenates are pre-incubated with varying concentrations of EPE-5-HT (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C in a suitable buffer (e.g., Tris-HCl).

-

Substrate Addition: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [14C]anandamide.

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), the reaction is terminated by the addition of a quench solution (e.g., chloroform/methanol).

-

Extraction and Quantification: The lipid and aqueous phases are separated by centrifugation. The amount of radioactive product (e.g., [14C]ethanolamine) in the aqueous phase is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of FAAH activity is calculated for each concentration of EPE-5-HT. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

TRPV1 Receptor Antagonism Assay

Objective: To assess the antagonistic activity of EPE-5-HT on the TRPV1 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or rat TRPV1 receptor are cultured under standard conditions.

-

Calcium Imaging: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: The cells are pre-incubated with various concentrations of EPE-5-HT (or vehicle control) for a specific duration.

-

Agonist Stimulation: The cells are then stimulated with a known TRPV1 agonist, such as capsaicin, at a concentration that elicits a submaximal response (e.g., EC80).

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of EPE-5-HT on the capsaicin-induced calcium influx is quantified. The IC50 value is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound

References

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. The dual fatty acid amide hydrolase/TRPV1 blocker, N-arachidonoyl-serotonin, relieves carrageenan-induced inflammation and hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Eicosapentaenoyl Serotonin and FAAH Inhibition: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 12, 2025

Abstract

The endocannabinoid system (ECS) is a critical neuromodulatory network that influences pain, inflammation, and mood. A key regulatory enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH elevates endogenous anandamide levels, presenting a promising therapeutic strategy for various disorders. N-acyl serotonins, hybrid molecules combining a fatty acid with serotonin (B10506), have emerged as potent FAAH inhibitors. While N-arachidonoyl-serotonin (AA-5-HT) is well-characterized, its structural analog, N-eicosapentaenoyl serotonin (EPEA-5-HT), is also recognized as an inhibitor of FAAH activity.[1][2][3] This document provides an in-depth technical overview of the core principles of FAAH inhibition by this class of molecules, utilizing the extensive data on AA-5-HT as a primary exemplar due to the limited public quantitative data on EPEA-5-HT. It details the mechanism of action, quantitative inhibition data, experimental protocols, and key signaling pathways.

Introduction: The Endocannabinoid System and FAAH

The endocannabinoid system is comprised of cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids like anandamide), and the enzymes that synthesize and degrade them.[4] FAAH is an intracellular serine hydrolase that terminates the biological effects of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[5] By blocking this degradation, FAAH inhibitors increase the concentration and duration of anandamide's action, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[6][7][8]

N-acyl serotonins, such as eicosapentaenoyl serotonin (EPEA-5-HT) and arachidonoyl serotonin (AA-5-HT), are hybrid molecules that leverage the structures of bioactive lipids and neurotransmitters.[1][2] These compounds have been identified as potent inhibitors of FAAH.[9][10] AA-5-HT, in particular, has been shown to exhibit a "dual-action" profile, not only inhibiting FAAH but also acting as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key target in pain signaling.[11][12][13]

Quantitative Analysis of FAAH Inhibition

| Inhibitor | Enzyme Source | Substrate | IC50 Value | Mechanism of Inhibition | Reference |

| N-Arachidonoyl-Serotonin (AA-5-HT) | Mouse neuroblastoma N18TG2 cells | [14C]anandamide | 12.0 µM | Mixed, Tight-Binding | [10] |

| N-Arachidonoyl-Serotonin (AA-5-HT) | Rat basophilic leukaemia (RBL-2H3) cells | [14C]anandamide | 5.6 µM | Mixed, Tight-Binding | [10] |

| N-Arachidonoyl-Serotonin (AA-5-HT) | General (compilation) | Not Specified | 1-12 µM | Not Specified | [9] |

| N-Arachidonoyl-Serotonin (AA-5-HT) | Rat and Human TRPV1 Receptors (for comparison) | 100 nM capsaicin | 37-40 nM | Antagonist | [12][13] |

Signaling Pathways and Mechanism of Action

FAAH inhibition by N-acyl serotonins directly enhances the endocannabinoid signaling pathway. By preventing the breakdown of anandamide (AEA), these inhibitors lead to an accumulation of AEA, which can then more robustly activate CB1 and CB2 receptors. This enhanced signaling is the primary driver of the therapeutic effects observed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Applications - CAT N°: 9000640 [bertin-bioreagent.com]

- 3. scbt.com [scbt.com]

- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Eicosapentaenoyl Serotonin and GLP-1 Secretion: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone secreted by enteroendocrine L-cells in the intestine following nutrient ingestion. It plays a vital role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1][2] These actions have positioned GLP-1 receptor agonists as cornerstone therapies for type 2 diabetes and obesity.[3] The secretion of GLP-1 is a complex process, triggered by the sensing of nutrients such as carbohydrates, proteins, and fats.[1][3]

This technical guide delves into the molecular mechanisms governing GLP-1 secretion, with a specific focus on the roles of the omega-3 fatty acid, eicosapentaenoic acid (EPA), and the neurotransmitter, serotonin (B10506) (5-HT). While a direct conjugate, eicosapentaenoyl serotonin, is a novel concept, understanding the independent and potentially synergistic actions of its constituent parts can illuminate new pathways for therapeutic intervention. We will explore the pivotal role of the G-protein coupled receptor 119 (GPR119) as a lipid sensor and examine how serotonin modulates L-cell function. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers in the field.

Section 1: The GPR119 Signaling Pathway: A Key Mediator of Lipid-Induced GLP-1 Secretion

The G-protein coupled receptor 119 (GPR119) is highly expressed in pancreatic β-cells and intestinal L-cells, positioning it as a crucial sensor for dietary lipid derivatives.[4][5] Endogenous ligands for GPR119 include lipid amides like oleoylethanolamide (OEA) and monoacylglycerols such as 2-oleoylglycerol (2-OG).[6][7] The activation of GPR119 is a primary mechanism through which dietary fats stimulate GLP-1 release.[7][8]

Upon ligand binding, GPR119 couples to the stimulatory G-protein, Gαs, to activate adenylyl cyclase (AC).[6] This leads to a rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[4][6] Elevated cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][9] The synergistic action of PKA and Epac modulates various intracellular targets, including ion channels, which culminates in the influx of extracellular calcium (Ca²⁺) through L-type voltage-dependent calcium channels (VDCCs).[2][10][11] This rise in intracellular Ca²⁺ is the ultimate trigger for the exocytosis of GLP-1-containing granules from the L-cell.[6][12]

Section 2: Eicosapentaenoic Acid (EPA) and its Metabolic Impact

EPA is an omega-3 polyunsaturated fatty acid known for its beneficial effects on metabolic health.[13] As a long-chain fatty acid, it is a plausible candidate for stimulating GLP-1 secretion through receptors like GPR119 and GPR120.[3][14] Studies have demonstrated that EPA can improve glucose tolerance and reduce adiposity, effects that may be partially mediated by enhanced incretin secretion.[13][15] While direct quantification of EPA-induced GLP-1 secretion is an area of active research, its positive impact on metabolic parameters is well-documented.

Table 1: Effects of Eicosapentaenoic Acid (EPA) on Metabolic Parameters

| Parameter | Model System | Treatment Details | Key Finding | Reference |

| Glucose Tolerance | High-fructose, high-fat diet-fed mice | Acute EPA injection (500 mg/kg, i.p.) 30 min before glucose load. | Improved glucose tolerance compared to vehicle-treated controls. | [15] |

| Adiposity & Weight Gain | UCP1 knockout mice on a high-fat diet | EPA-enriched fish oil in diet. | Attenuated weight and fat mass gain compared to control high-fat diet. | [13] |

| Oxygen Consumption | UCP1 knockout mice on a high-fat diet | EPA-enriched fish oil in diet. | Increased whole-body oxygen consumption. | [13] |

| Smooth Muscle Cell Proliferation | Cultured vascular smooth muscle cells | EPA treatment prior to serotonin stimulation. | Blocked the mitogenic effect of serotonin. | [16][17] |

Section 3: Serotonin (5-HT) as a Modulator of GLP-1 Release

Serotonin, primarily known as a central neurotransmitter regulating mood and appetite, is also a major signaling molecule in the gut.[18] Over 90% of the body's serotonin is produced by enterochromaffin (EC) cells in the intestinal epithelium.[12] Emerging evidence indicates that serotonin can act in a paracrine manner to modulate the function of neighboring enteroendocrine L-cells.

Studies using isolated intestinal segments and the enteroendocrine STC-1 cell line have shown that serotonin directly stimulates GLP-1 secretion.[19] This effect is receptor-mediated and can be blocked by serotonin receptor antagonists.[19][20] Furthermore, inhibiting serotonin reuptake with fluoxetine (B1211875) enhances nutrient-induced GLP-1 release, suggesting that endogenous serotonin levels fine-tune the L-cell response to food stimuli.[19] This interplay creates a complex regulatory loop within the gut that integrates nutrient and neuro-hormonal signals to control metabolic hormone release.

Table 2: Quantitative Effects of Serotonin on GLP-1 Secretion

| Experimental Model | Serotonin (5-HT) Concentration | Effect on GLP-1 Release | Antagonist Effect | Reference |

| Isolated Pig Ileal Segments | 30 µM | Stimulated GLP-1 release. | Not specified. | [19] |

| STC-1 Cells | 30 µM | Significantly increased GLP-1 secretion. | Inhibited by asenapine (B1667633) (1 and 10 µM). | [19][20] |

| STC-1 Cells | 100 µM | Significantly increased GLP-1 secretion. | Inhibited by asenapine (1 and 10 µM). | [19][20] |

Section 4: Hypothetical Synergy of an this compound Conjugate

A molecule that conjugates EPA and serotonin could theoretically offer a synergistic effect on GLP-1 secretion by simultaneously targeting two distinct stimulatory pathways on the L-cell. The EPA moiety could act as a ligand for GPR119, initiating the Gαs-cAMP signaling cascade. Concurrently, the serotonin moiety could bind to its specific receptors (e.g., 5-HT2, 5-HT3/4), triggering complementary signaling pathways that also contribute to L-cell depolarization and Ca²⁺ influx. This dual activation could lead to a more robust and sustained GLP-1 release than either component could achieve alone, representing a novel strategy for developing powerful GLP-1 secretagogues.

Section 5: Detailed Experimental Protocols

Accurate and reproducible methods are essential for studying GLP-1 secretion and the underlying signaling events.

Protocol 1: In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol is adapted from established methods for measuring GLP-1 release from cultured enteroendocrine cells.[21]

-

Cell Culture: Culture murine STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Aspirate the culture medium and wash cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA. Pre-incubate cells in KRBB for 1 hour at 37°C to establish basal secretion levels.

-

Stimulation: Aspirate the pre-incubation buffer. Add KRBB containing the test compounds (e.g., EPA-BSA complex, Serotonin, GPR119 agonist, or vehicle control) to each well. Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Sample Collection: Collect the supernatant from each well into microcentrifuge tubes containing a DPP-4 inhibitor (e.g., sitagliptin (B1680988) or Diprotin A) to prevent GLP-1 degradation.[22] Centrifuge at 850 x g for 5 minutes at 4°C to pellet any detached cells.

-

GLP-1 Measurement: Analyze the supernatant for GLP-1 concentration using a commercially available, high-sensitivity ELISA or radioimmunoassay kit according to the manufacturer's instructions.[21][23]

-

Data Normalization: Lyse the cells remaining in the wells and determine the total protein content using a Bradford or BCA assay. Normalize the measured GLP-1 concentration to the total protein content of the corresponding well.[21]

Protocol 2: Measurement of Intracellular cAMP

-

Method: Utilize a competitive immunoassay kit or a FRET-based biosensor expressed in the target cells.[24]

-

Procedure (Immunoassay):

-

Culture cells in a multi-well plate and stimulate as described in Protocol 1.

-

At the end of the stimulation period, aspirate the medium and add cell lysis buffer provided in the kit.

-

Follow the manufacturer's protocol to measure cAMP levels, typically involving a colorimetric or chemiluminescent readout on a plate reader.

-

Normalize cAMP levels to total protein concentration.

-

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses fluorescent calcium indicators to monitor changes in intracellular calcium concentration.[25][26]

-

Cell Preparation: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load the cells with a calcium-sensitive dye such as Fura-2 AM (ratiometric) or Fluo-4 AM (single-wavelength) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[25][26]

-

Imaging: Mount the dish on the stage of a fluorescence microscope equipped with an appropriate filter set and a camera.

-

Baseline and Stimulation: Perfuse the cells with buffer and record the baseline fluorescence for several minutes. Apply the stimulus (e.g., GPR119 agonist, serotonin) via the perfusion system.

-

Data Acquisition: Continuously record fluorescence intensity over time. For Fura-2, record emissions at 510 nm following excitation at both 340 nm and 380 nm. The ratio of these intensities (F340/F380) is proportional to the intracellular calcium concentration.[25] For Fluo-4, record the change in fluorescence intensity at ~516 nm following excitation at ~494 nm.

Conclusion

The regulation of GLP-1 secretion is a sophisticated process involving the integration of nutrient, hormonal, and neural signals at the surface of the intestinal L-cell. The GPR119 receptor is a validated and critical sensor for lipid derivatives, activating a canonical Gαs-cAMP pathway to drive GLP-1 release. Concurrently, serotonin acts as a potent paracrine modulator, enhancing L-cell sensitivity and directly stimulating secretion through its own set of receptors.

The hypothetical molecule, this compound, represents an intriguing concept for drug development. By combining the GPR119-targeting properties of a fatty acid with the modulatory action of serotonin, such a conjugate could achieve a synergistic and powerful stimulation of GLP-1 secretion. Further research into the interplay between fatty acid and serotonin signaling pathways, utilizing the robust experimental protocols detailed herein, will be paramount in developing the next generation of therapies for metabolic diseases.

References

- 1. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and physiology of gastrointestinal enteroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GLP-1R Signaling and Functional Molecules in Incretin Therapy | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Eicosapentaenoic Acid Reduces Adiposity, Glucose Intolerance and Increases Oxygen Consumption Independently of Uncoupling Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Eicosapentaenoic acid and docosahexaenoic acid block serotonin-induced smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Serotonin, food intake, and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nutrient-induced glucagon like peptide-1 release is modulated by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. alpco.com [alpco.com]

- 24. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. berthold.com [berthold.com]

- 26. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Receptor Binding Affinity of Eicosapentaenoyl Serotonin

Introduction

Eicosapentaenoyl serotonin (B10506) (E-5HT), an N-acyl amide synthesized from eicosapentaenoic acid (EPA) and serotonin, is an endogenous lipid mediator that has garnered interest within the scientific community. As a member of the N-acyl neurotransmitter family, which includes bioactive lipids like anandamide, E-5HT is presumed to play a role in various physiological processes. This technical guide provides a comprehensive overview of the current understanding of E-5HT's interaction with serotonin receptors, with a particular focus on its binding affinity. It is intended for researchers, scientists, and drug development professionals working in pharmacology and neuroscience.

A thorough review of the existing scientific literature reveals a notable gap: as of the writing of this guide, there is no published quantitative data (e.g., Ki, Kd, IC50) detailing the binding affinity of eicosapentaenoyl serotonin for any of the serotonin (5-HT) receptor subtypes. This absence of data presents a significant opportunity for future research to characterize the pharmacological profile of this endogenous molecule. This guide will therefore focus on the known biological targets of E-5HT, the binding characteristics of structurally related compounds, and the standard experimental protocols required to determine its serotonin receptor binding affinity.

Known Biological Activities of this compound

While its direct interaction with serotonin receptors remains uncharacterized, E-5HT has been shown to modulate other important biological targets. These interactions suggest that E-5HT may function as a multi-target lipid signaling molecule. The table below summarizes the currently documented biological activities of E-5HT.

| Target | Activity | Quantitative Data | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | IC50 values reported for related N-acyl serotonins | [1] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonist | IC50 = 37-40 nM for N-arachidonoyl-serotonin | [2] |

| Glucagon-like peptide-1 (GLP-1) Secretion | Modulator | - | [1] |

Interaction of Structurally Related N-Acyl Amides with Serotonin Receptors

To provide a framework for understanding the potential interactions of E-5HT with serotonin receptors, it is useful to examine the binding and functional modulation of these receptors by other endogenous N-acyl amides. The data, while not directly transferable to E-5HT, offer valuable context.

| Compound | Receptor(s) | Observed Effect | Quantitative Data | Reference(s) |

| Anandamide (N-arachidonoylethanolamine) | 5-HT Receptors | Decreased [3H]5-HT and [3H]ketanserin binding | Interaction observed at 1-100 µM | [3] |

| 5-HT3A Receptor | Inhibition of function | Dependent on receptor density | [4] | |

| Oleamide (B13806) | 5-HT1A, 5-HT2A, 5-HT2C Receptors | Potentiation of serotonin response | - | [5][6] |

| 5-HT7 Receptor | Inhibition of serotonin response | - | [5] |

Experimental Protocols for Determining Receptor Binding Affinity

To address the current gap in knowledge, standard pharmacological assays can be employed to determine the binding affinity of E-5HT for various serotonin receptor subtypes. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[7] These assays can be conducted in two primary formats: saturation and competition binding.

1. Membrane Preparation

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transiently or stably transfected with the cDNA encoding the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

-

Homogenization: Cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in an appropriate assay buffer, and protein concentration is determined using a standard method like the Bradford or BCA assay. Membranes can be stored at -80°C until use.

2. Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand for a receptor and the total receptor density (Bmax).

-

Incubation: A constant amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

Determination of Non-specific Binding: For each concentration of radioligand, a parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand (e.g., 10 µM of unlabeled serotonin) to saturate the receptors and measure non-specific binding.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data is then plotted against the radioligand concentration and analyzed using non-linear regression to fit a one-site binding model, which yields the Kd and Bmax values.

3. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (in this case, E-5HT) for a receptor by measuring its ability to compete with a radioligand of known affinity.

-

Incubation: A fixed concentration of radioligand (typically at or near its Kd value) and a constant amount of membrane preparation are incubated with a range of concentrations of the unlabeled test compound (E-5HT).

-

Controls: The assay includes controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a standard unlabeled ligand).

-

Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Below is a DOT script for a generalized workflow for a competition binding assay.

Relevant Signaling Pathways

Understanding the signaling pathways of receptors that E-5HT is known or presumed to interact with is crucial for predicting its potential functional effects.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Its activation leads to a decrease in cellular excitability.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/G11 protein, leading to an increase in intracellular calcium.

TRPV1 Receptor Signaling

E-5HT's structural analog, N-arachidonoyl serotonin, is a known antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation.[2]

Conclusion and Future Directions

This compound is an endogenous lipid mediator with known inhibitory effects on FAAH and antagonistic properties at TRPV1 receptors, though the latter is inferred from its close analog N-arachidonoyl serotonin. A significant knowledge gap exists regarding its direct interaction with the family of serotonin receptors. The lack of published binding affinity data (Ki, Kd) for E-5HT at any 5-HT receptor subtype underscores a critical area for future investigation.